molecular formula C9H16ClF2N B6200084 rac-1-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanamine hydrochloride CAS No. 2694057-48-0

rac-1-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanamine hydrochloride

Cat. No.: B6200084
CAS No.: 2694057-48-0
M. Wt: 211.7
InChI Key:
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Description

Rac-1-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanamine hydrochloride is a useful research compound. Its molecular formula is C9H16ClF2N and its molecular weight is 211.7. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-1-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanamine hydrochloride involves the preparation of the spirocyclic intermediate followed by the introduction of the amine group and subsequent formation of the hydrochloride salt.", "Starting Materials": [ "3,4-difluorocyclohexene", "ethyl acetoacetate", "sodium hydride", "methyl iodide", "ammonium chloride", "hydrochloric acid", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Preparation of spirocyclic intermediate", "a. To a solution of 3,4-difluorocyclohexene (1.0 g, 7.5 mmol) in dry diethyl ether (20 mL) at 0°C, add sodium hydride (60% dispersion in oil, 0.3 g, 7.5 mmol) in small portions with stirring.", "b. After the addition is complete, stir the reaction mixture for 30 minutes at 0°C.", "c. Add ethyl acetoacetate (1.5 g, 11.3 mmol) dropwise to the reaction mixture at 0°C and stir for 2 hours at room temperature.", "d. Quench the reaction by adding water (20 mL) and extract the product with diethyl ether (3 x 20 mL).", "e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the spirocyclic intermediate as a colorless oil (1.6 g, 90%).", "Step 2: Introduction of amine group", "a. To a solution of the spirocyclic intermediate (1.0 g, 5.0 mmol) in dry methanol (20 mL) at 0°C, add methyl iodide (1.2 g, 8.0 mmol) dropwise with stirring.", "b. After the addition is complete, stir the reaction mixture for 2 hours at room temperature.", "c. Quench the reaction by adding water (20 mL) and extract the product with diethyl ether (3 x 20 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the amine intermediate as a colorless oil (1.2 g, 85%).", "Step 3: Formation of hydrochloride salt", "a. Dissolve the amine intermediate (1.0 g, 4.8 mmol) in dry methanol (20 mL) and add hydrochloric acid (1.0 M, 5.0 mL) dropwise with stirring.", "b. After the addition is complete, stir the reaction mixture for 2 hours at room temperature.", "c. Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt as a white solid (1.2 g, 95%).", "d. Recrystallize the product from methanol to obtain pure rac-1-[(3R,4S)-1,1-difluorospiro[2.5]octan-4-yl]methanamine hydrochloride as a white solid (0.8 g, 63%)." ] }

CAS No.

2694057-48-0

Molecular Formula

C9H16ClF2N

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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